Compound Description: Dasatinib (BMS-354825) is a potent, orally bioavailable, pan-Src kinase inhibitor. It exhibits nanomolar to subnanomolar potency against various Src family kinases, including Src, Lck, and Abl, in both biochemical and cellular assays. Dasatinib has demonstrated efficacy in inhibiting proinflammatory cytokine production and reducing inflammation in animal models. It is currently being investigated in clinical trials for treating chronic myelogenous leukemia. [ [] ]
Relevance: Although structurally distinct from N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine in several aspects, Dasatinib shares a crucial structural motif: the 4-substituted piperazine ring directly attached to the pyrimidine core. This shared element suggests potential similarities in their binding affinities and pharmacological profiles, warranting further investigation. [ [] ]
Compound Description: DU 125530 is a novel, selective, and silent 5-HT1A receptor antagonist. It exhibits high affinity for the 5-HT1A receptor and has demonstrated dose-dependent occupancy of these receptors in the human brain. DU 125530 is under clinical development for the potential treatment of anxiety and mood disorders. [ [] ]
Relevance: DU 125530 and N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine belong to a similar chemical class, characterized by the presence of a substituted piperazine ring. This shared structural feature suggests potential overlap in their pharmacological profiles, particularly regarding their interactions with neurotransmitter receptors. [ [] ]
Compound Description: GSK588045 is a potent 5-HT1A/B/D receptor antagonist with excellent selectivity over the human ether-a-go-go-related gene (hERG) potassium channel. It exhibits favorable pharmacokinetics and in vivo activity in rodent models of depression and anxiety. GSK588045 was progressed as a clinical candidate for the potential treatment of depression and anxiety with a reduced side effect profile. [ [] ]
Relevance: GSK588045 and N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine both feature a substituted piperazine ring linked to a heterocyclic core. This shared structural motif, often associated with interactions at serotonin receptors, hints at potential commonalities in their pharmacological effects. Further investigation into their binding affinities at specific serotonin receptor subtypes would be valuable. [ [] ]
Compound Description: WAY-100635 is a high-affinity radioligand used to assess 5-HT1A receptor occupancy in the human brain using Positron Emission Tomography (PET). It exhibits selectivity for 5-HT1A receptors and has been instrumental in studying the occupancy of these receptors by novel therapeutic compounds, such as DU 125530. [ [] ]
Relevance: Both WAY-100635 and N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine share a common structural element: the 4-substituted piperazine ring with a 2-methoxyphenyl group at position 4. This structural similarity highlights the relevance of this specific substitution pattern, suggesting its potential role in receptor binding and pharmacological activity. [ [] ]
Compound Description: WAY-101405 is a potent, selective, and orally bioavailable 5-HT1A receptor silent antagonist. Preclinical studies have demonstrated its efficacy in improving learning and memory in rodent models. WAY-101405 exhibits high affinity for the 5-HT1A receptor and is brain-penetrant, making it a promising candidate for treating cognitive dysfunction. [ [] ]
Relevance: Although structurally distinct in some aspects, WAY-101405 and N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine share a crucial commonality: both possess a substituted piperazine ring linked to an aromatic system. This structural similarity, particularly the presence of the piperazine moiety, suggests potential similarities in their binding affinities and pharmacological profiles, especially concerning their interactions with serotonin receptors. [ [] ]
Compound Description: This compound is a tyrosine kinase inhibitor characterized by its crystal anhydrous δ-modification. It exhibits inhibitory activity against tyrosine kinases, suggesting potential therapeutic applications in treating immunological and oncological diseases. [ [] ]
Relevance: Similar to N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine, this compound possesses a 4-(2-hydroxyethyl)-1-piperazinyl substituent attached to the 2nd position of the pyrimidine ring. This shared structural feature indicates a potential for similar binding interactions and pharmacological activities. [ [] ]
Compound Description: 1.123I was investigated as a potential SPECT radioligand for imaging 5-HT1A receptors in vivo. While it demonstrated brain uptake in rats, blocking experiments suggested this uptake may not primarily represent binding to the 5-HT1A receptor. Further studies are needed to fully elucidate its binding profile. [ [] ]
Relevance: Both 1.123I and N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine feature a substituted piperazine ring linked to an aromatic system through an ethyl spacer. This structural similarity, particularly the presence of the piperazine-ethyl-aromatic motif, indicates potential similarities in their binding affinities and pharmacological profiles, especially concerning their interactions with neurotransmitter receptors. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.